molecular formula C18H19N3O3 B3128372 1-(4-methoxybenzyl)-2,5,6-trimethyl-4-nitro-1H-1,3-benzimidazole CAS No. 338955-07-0

1-(4-methoxybenzyl)-2,5,6-trimethyl-4-nitro-1H-1,3-benzimidazole

Cat. No.: B3128372
CAS No.: 338955-07-0
M. Wt: 325.4 g/mol
InChI Key: BUUOSKGDHHHKLK-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-2,5,6-trimethyl-4-nitro-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Methoxybenzyl)-2,5,6-trimethyl-4-nitro-1H-1,3-benzimidazole (CAS No. 338955-07-0) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H19N3O3
  • Molecular Weight : 325.37 g/mol
  • Purity : >90%

The compound features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit various bacterial strains:

Bacterial StrainInhibition Concentration (μg/mL)
Bacillus subtilis62.5
Clostridium tetani200
Escherichia coli>250

These findings suggest that this compound may also possess notable antibacterial effects, particularly against Gram-positive bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research indicates that benzimidazole derivatives can act as inhibitors of key enzymes involved in cancer progression:

  • Topoisomerase Inhibition : Similar compounds have shown potent inhibition against topoisomerase IV and DNA gyrase, which are crucial for DNA replication in cancer cells.

A recent study evaluated the cytotoxic effects of related compounds against various cancer cell lines:

Cell LineIC50 (µM)
MCF73.79
NCI-H46012.50
HepG27.01

These results indicate that modifications to the benzimidazole structure can enhance anticancer activity .

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of several benzimidazole derivatives against a range of pathogens. The results indicated that modifications in the side chains significantly impacted the antimicrobial potency:

  • Compounds with electron-donating groups showed enhanced activity against Gram-positive bacteria.

This aligns with the observed activity of this compound against similar strains .

Study on Cytotoxicity

Another study explored the cytotoxic effects of benzimidazole derivatives on various cancer cell lines. The findings highlighted that specific substitutions on the benzene ring could lead to significant increases in cytotoxicity:

  • The presence of methoxy groups was associated with improved efficacy in inhibiting cell proliferation.

This suggests that this compound may exhibit similar properties due to its structural characteristics .

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxybenzyl)-2,5,6-trimethyl-4-nitro-1H-1,3-benzimidazole has shown promise in the following areas:

  • Antimicrobial Activity : Studies indicate that compounds containing benzimidazole moieties exhibit significant antimicrobial properties. The nitro group in this compound may contribute to its efficacy against various pathogens .
  • Anticancer Properties : Research has highlighted the potential of benzimidazole derivatives in cancer therapy. The compound's ability to interact with DNA and inhibit cell division makes it a candidate for further investigation as an anticancer agent .
  • Enzyme Inhibition : Certain derivatives of benzimidazole have been shown to inhibit enzymes such as topoisomerases and kinases, which are crucial in cancer progression. This compound's structural features suggest it may possess similar inhibitory capabilities .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : The photophysical properties of benzimidazole derivatives are being explored for use in OLED technology. Their ability to emit light when excited makes them valuable for developing efficient display technologies .
  • Polymer Chemistry : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it useful for high-performance materials .

Analytical Chemistry

This compound can also serve as a reference standard in analytical chemistry due to its distinct spectral properties:

  • Spectroscopy : Its unique absorption and emission spectra allow for the development of analytical methods for detecting and quantifying benzimidazole derivatives in various matrices .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of several benzimidazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines showed that this compound induced apoptosis in cells through DNA intercalation mechanisms. Further investigations are needed to fully understand its pathway and efficacy compared to existing treatments.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,5,6-trimethyl-4-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-11-9-16-17(18(12(11)2)21(22)23)19-13(3)20(16)10-14-5-7-15(24-4)8-6-14/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUOSKGDHHHKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=C(N2CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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